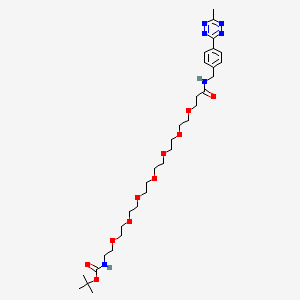
Methyltetrazine-amino-PEG7-CH2CH2NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG7-CH2CH2NHBoc is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and a Boc-protected amine group. This compound is widely used in bioorthogonal chemistry, particularly in the field of activity-based protein profiling, due to its ability to form stable covalent bonds with trans-cyclooctene (TCO) derivatives through inverse electron demand Diels-Alder (IEDDA) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG7-CH2CH2NHBoc typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group with a PEG7 linker.
Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with a suitable precursor, such as methyltetrazine-NHS ester.
Boc Protection: The final step involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large batch reactors to ensure uniformity and consistency.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG7-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Reacts with TCO derivatives to form stable covalent bonds.
Substitution Reactions: The Boc-protected amine group can be deprotected and subsequently react with various electrophiles.
Common Reagents and Conditions
IEDDA Reactions: Typically conducted in aqueous or organic solvents at room temperature.
Deprotection of Boc Group: Achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products
IEDDA Reactions: Formation of stable covalent adducts with TCO derivatives.
Substitution Reactions: Formation of substituted amine derivatives.
Scientific Research Applications
Methyltetrazine-amino-PEG7-CH2CH2NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in activity-based protein profiling to study enzyme activities in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Methyltetrazine-amino-PEG7-CH2CH2NHBoc exerts its effects through the following mechanisms:
Bioorthogonal Reactions: The methyltetrazine group reacts with TCO derivatives through IEDDA reactions, forming stable covalent bonds.
Targeted Delivery: The PEG linker enhances the solubility and biocompatibility of the compound, facilitating its use in targeted drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-amido-PEG7-azide: Contains an azide group instead of a Boc-protected amine group.
Methyltetrazine-amino-PEG7-CH2CH2NHMal: Contains a maleimide group instead of a Boc-protected amine group
Uniqueness
Methyltetrazine-amino-PEG7-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a Boc-protected amine group, which allows for versatile applications in bioorthogonal chemistry and targeted delivery systems .
Properties
Molecular Formula |
C32H52N6O10 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H52N6O10/c1-26-35-37-30(38-36-26)28-7-5-27(6-8-28)25-34-29(39)9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-33-31(40)48-32(2,3)4/h5-8H,9-25H2,1-4H3,(H,33,40)(H,34,39) |
InChI Key |
IAEAMFONOXSKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















